molecular formula C11H20ClNO4 B6193963 rac-1,2-diethyl (1R,2R)-4-aminocyclopentane-1,2-dicarboxylate hydrochloride CAS No. 2679950-75-3

rac-1,2-diethyl (1R,2R)-4-aminocyclopentane-1,2-dicarboxylate hydrochloride

Cat. No.: B6193963
CAS No.: 2679950-75-3
M. Wt: 265.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-1,2-diethyl (1R,2R)-4-aminocyclopentane-1,2-dicarboxylate hydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique cyclopentane structure, which includes both amino and carboxylate functional groups. The presence of these functional groups allows the compound to participate in a variety of chemical reactions, making it a valuable tool for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1,2-diethyl (1R,2R)-4-aminocyclopentane-1,2-dicarboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

rac-1,2-diethyl (1R,2R)-4-aminocyclopentane-1,2-dicarboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The carboxylate groups can be reduced to form alcohols or aldehydes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylate groups may produce alcohols or aldehydes.

Scientific Research Applications

rac-1,2-diethyl (1R,2R)-4-aminocyclopentane-1,2-dicarboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-1,2-diethyl (1R,2R)-4-aminocyclopentane-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-1,2-diethyl (1R,2R)-4-aminocyclopentane-1,2-dicarboxylate hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific cyclopentane structure and the presence of both amino and carboxylate functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various research applications.

Properties

CAS No.

2679950-75-3

Molecular Formula

C11H20ClNO4

Molecular Weight

265.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.